

Introduction to Methionine-Selective Sulfimidation

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Compound Focus: Boc-met-leu-ome

CAS No.: 66880-59-9

Cat. No.: S8924682

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Site-selective chemical modification of peptides represents a powerful strategy for understanding and regulating protein structure and function, with significant implications for therapeutic development. Among the 20 proteinogenic amino acids, **methionine (Met)** presents a particularly challenging yet valuable target for selective modification due to its relatively low abundance (~2% in proteins) and distinct redox-sensitive properties [1]. Unlike cysteine, which has numerous well-established bioconjugation techniques, methionine-selective modification has remained one of the most difficult challenges in peptide chemistry until recent advances in sulfimidation approaches [1].

The controlled, reversible sulfimidation of methionine residues enables precise late-stage peptide functionalization, macrocyclization, and the development of peptide-drug conjugates through formation of **N=S bonds** that can be cleaved under physiological reducing conditions [1]. This on/off strategy for methionine modification provides researchers with a unique tool for peptide chemistry and peptide-based drug discovery, offering solutions to challenges such as poor pharmacokinetics that often limit peptide therapeutic development [1].

Reaction Mechanisms and Chemical Principles

Ruthenium-Catalyzed Sulfimidation

The ruthenium-catalyzed sulfimidation method employs **Ru(II) catalysts**, specifically **RuCl₂(PPh₃)₃**, to facilitate nitrene transfer from N-acyloxyamide precursors to the sulfur atom of methionine residues [1]. This

reaction proceeds through a proposed **nitrene radical intermediate** that enables selective modification of methionine even in the presence of other potentially reactive amino acid side chains [1].

Table: Key Components of Ruthenium-Catalyzed Sulfimidation Reaction

Component	Role	Optimal Conditions
$\text{RuCl}_2(\text{PPh}_3)_3$	Catalyst	10 mol%
N-acyloxyamides	Nitrene precursor	Varied by application
N-hydroxybenzamide	Additive	20 mol%
AgOAc	Additive	10 $\mu\text{mol/mL}$
Solvent	Reaction medium	MeOH or DCE/MeOH (9:1)
Reaction time	-	Two rounds (2 hours each)

The reaction demonstrates excellent compatibility with numerous amino acids containing nucleophilic side chains, including lysine, glutamic acid, arginine, glutamine, serine, tyrosine, and tryptophan [1]. Although free cysteine and histidine residues show incompatibility, successful modifications can be achieved with cystine (the oxidized disulfide form of cysteine) and Trt-protected cysteine [1].

Cobalt-Catalyzed Sulfimidation

An alternative approach utilizes **cobalt species $\text{PPh}_4[\text{Co}^{\text{III}}(\text{TAML_red})]$** as a competent and stable catalyst for sulfimidation of sulfides with iminoiodinanes [2]. This method achieves remarkable efficiency with **turnover numbers up to 900** and **turnover frequencies of 640 min^{-1}** under mild aerobic conditions [2]. The mechanism proceeds through electrophilic nitrene-radical intermediates that afford sulfimide products via electronically asynchronous transition states, in which single electron transfer from the sulfide to the nitrene-radical complex precedes N–S bond formation in a single concerted process [2].

Experimental Protocols

General Procedure for Ruthenium-Catalyzed Sulfimidation in Solution Phase

Materials:

- RuCl₂(PPh₃)₃ catalyst
- N-acyloxyamide substrates
- N-hydroxybenzamide
- Silver acetate (AgOAc)
- Anhydrous methanol

Procedure:

- Prepare a reaction vessel containing the peptide substrate (0.05 mmol) and N-acyloxyamide (0.075 mmol) in anhydrous methanol (2 mL).
- Add RuCl₂(PPh₃)₃ (10 mol%), N-hydroxybenzamide (20 mol%), and AgOAc (10 μmol/mL) to the reaction mixture.
- Flush the reaction vessel with inert gas (N₂ or Ar) and seal.
- Stir the reaction mixture at room temperature for 2 hours.
- Add fresh equivalents of catalysts and additives, and continue stirring for an additional 2 hours.
- Monitor reaction completion by analytical HPLC.
- Purify the crude product using semipreparative HPLC.
- Characterize the sulfimidation product by LC-MS and NMR spectroscopy.

Table: Representative Examples of Sulfimidation Yields with Bioactive Peptides

Peptide Substrate	N-acyloxyamide	Product	HPLC Yield
Substance P (1a)	N-acetoxybutyramide (2a)	3a	82%
Substance P (1a)	Coumarin-derived	3h	Moderate
Substance P (1a)	Artesunate-derived	3i	63%
RGD cyclopeptide	Various N-acyloxyamides	4a-4d	Moderate
Tetracosactide	Various N-acyloxyamides	6a-6c	52-74%
Aviptadil	Various N-acyloxyamides	7a-7d	Good

Peptide Substrate	N-acyloxyamide	Product	HPLC Yield
Exenatide	N-acetoxybutyramide (2a)	9a	22%

Solid-Phase Sulfimidation Protocol

Materials:

- Resin-bound peptide with methionine at desired position
- N-acyloxyamide substrates
- $\text{RuCl}_2(\text{PPh}_3)_3$ catalyst
- 1,2-Dichloroethane (DCE)/Methanol (9:1)

Procedure:

- Synthesize the peptide containing methionine at the position of interest using standard Fmoc SPPS protocols.
- Swell the resin-bound peptide in DCE/MeOH (9:1) solution.
- Add N-acyloxyamide substrate (5 equiv) and $\text{RuCl}_2(\text{PPh}_3)_3$ (10 mol%) in DCE/MeOH.
- React for 2 hours with gentle agitation.
- Wash the resin thoroughly with DCE, MeOH, and DMF.
- Cleave the peptide from the resin using standard cleavage cocktails.
- Purify the product using semipreparative HPLC.
- The peptide $\text{NH}_2\text{-Met-Lys-Leu-Val-Phe-CONH}_2$ has been successfully modified using this protocol with an isolated yield of 60% after 12 steps [1].

Peptide Stapling via Sulfimidation

Procedure:

- Synthesize peptide containing both methionine and glutamic acid residues at desired stapling positions.
- For solution-phase stapling: Couple the peptide with $\text{NH}_2\text{OAc}\cdot\text{TfOH}$ to generate the N-acetoxyamide functionality at the carboxyl site.
- Perform intramolecular sulfimidation using $\text{RuCl}_2(\text{PPh}_3)_3$ (10 mol%) in methanol.
- For solid-phase stapling: Insert Met and allyl ester-protected Glu during Fmoc SPPS.
- Remove the allyl ester and couple with $\text{NH}_2\text{OAc}\cdot\text{TfOH}$ to generate the N-acetoxyamide substrate on-resin.

- Perform cyclization under standard "conditions II" to obtain the stapled peptide.
- Cyclic peptide 14 has been obtained with an HPLC yield of 40% and isolated yield of 14% after 16 steps using this approach [1].

Note: Peptide stapling between aspartic acid (Asp) and Met sites presents considerable challenges due to predominant aspartimide by-product formation (>80%), resulting in diminished yields of the desired condensation product (<10%) [1].

Applications in Drug Discovery and Development

Peptide-Drug Conjugates (PDCs)

The sulfimidation technology enables facile construction of peptide-drug conjugates through covalent linkage between methionine residues and drug molecules containing N-acyloxyamide functionality. The **substance P–artesunate conjugate (3i)** exemplifies this application, obtained in 63% HPLC yield [1]. These conjugates leverage the reversible nature of the N=S bond, which remains stable under physiological conditions but cleaves in the presence of elevated glutathione concentrations found in specific cellular environments [1].

Reversible Peptide Stapling

Macrocyclic peptides often exhibit improved membrane permeability and protease resistance compared to their linear counterparts [1]. The methionine sulfimidation approach enables reversible stapling of peptides through N=S bonds between methionine and glutamic acid residues. These stapled peptides can be linearized under reducing conditions, providing temporal control over peptide conformation and activity [1].

Split-and-Pool Synthesis

The orthogonality of methionine sulfimidation to other common protecting group strategies enables applications in split-and-pool synthesis approaches for generating diverse peptide libraries [1]. The solid-phase compatibility of the reaction further facilitates this application.

Troubleshooting and Optimization Guidelines

Table: Common Issues and Solutions in Methionine Sulfimidation

Problem	Potential Cause	Solution
Low conversion	Catalyst deactivation	Ensure anhydrous conditions; use fresh catalyst batches
Low conversion	Poor solubility	Adjust solvent ratio; add co-solvents (e.g., 50% water for hydrophobic peptides)
Side reactions	Free cysteine residues	Use cystine (oxidized) or protected cysteine variants
Incomplete stapling	Aspartic acid involvement	Avoid Asp-Met stapling; use Glu-Met pairs instead
Low yields in solid phase	Limited resin swelling	Optimize solvent system (DCE/MeOH 9:1 works well)

Analytical and Characterization Methods

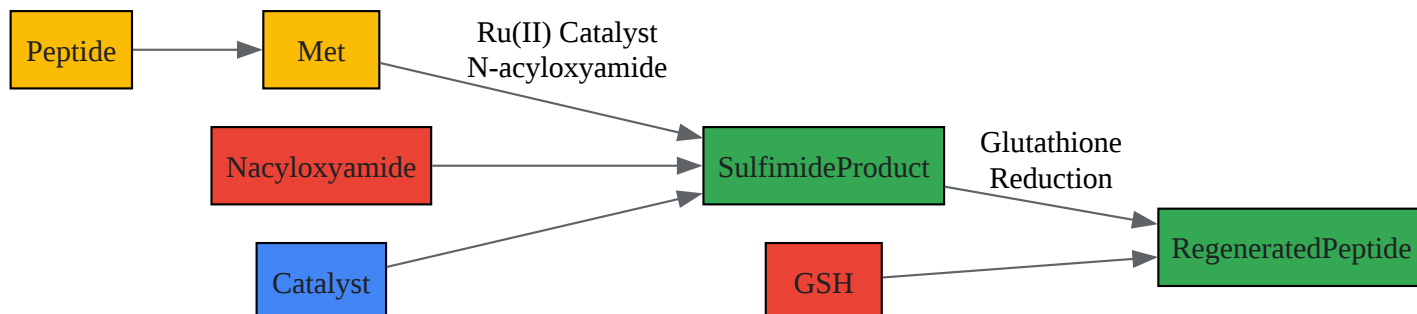
HPLC Analysis: Use C18 reverse-phase columns with water/acetonitrile gradients containing 0.1% formic acid. Monitor at 214 nm for peptide backbone and appropriate wavelengths for chromophores.

Mass Spectrometry: Employ LC-MS with ESI or MALDI ionization to confirm product mass and reaction completion.

Glutathione Cleavage Assay:

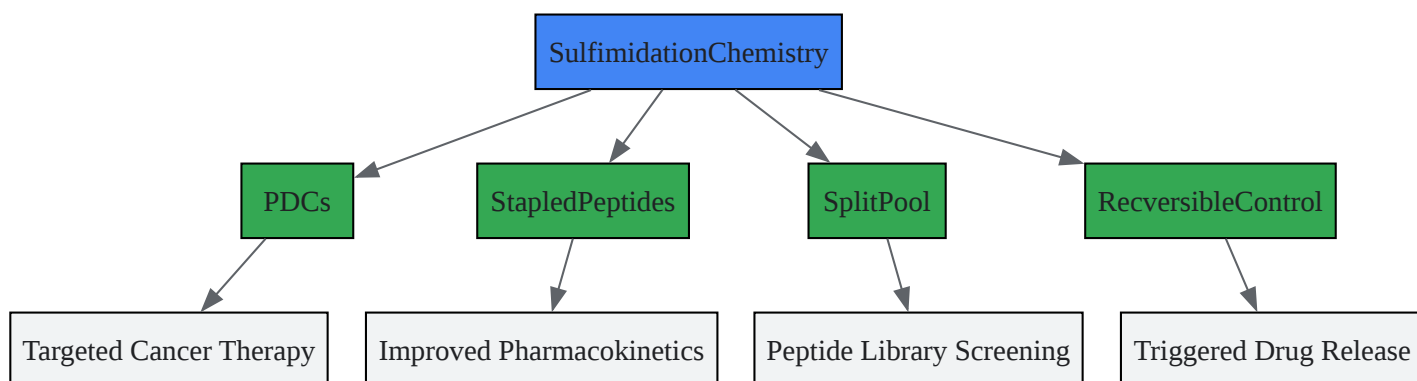
- Prepare PBS buffer (pH 7.4) containing 1-10 mM glutathione.
- Incubate sulfimidation product (0.1 mM) in glutathione solution at 37°C.
- Monitor cleavage kinetics by HPLC.
- The N=S bonds of the conjugates are reduced in the presence of glutathione, resulting in traceless release of corresponding peptides and amides [1].

Pathway and Workflow Diagrams



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Diagram: Workflow for Reversible Methionine Sulfimide Process



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Diagram: Drug Discovery Applications of Methionine Sulfimide

Conclusion

The controlled reversible methionine-selective sulfimide represents a significant advancement in peptide modification technology, addressing the long-standing challenge of chemoselective methionine functionalization. The ruthenium-catalyzed method provides researchers with a robust, versatile tool for late-

stage peptide functionalization, stapling, and conjugate formation with applications spanning fundamental research to therapeutic development. The reversible nature of the N=S bond introduces dynamic control elements that can be leveraged for responsive drug delivery systems and activity profiling. As these methodologies continue to evolve, they hold promise for expanding the therapeutic potential of peptide-based medicines.

References

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To cite this document: Smolecule. [Introduction to Methionine-Selective Sulfimidation]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b8924682#methionine-selective-modification-sulfimidation>]

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